molecular formula C20H16N6O4 B2417355 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide CAS No. 887457-04-7

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide

Cat. No. B2417355
CAS RN: 887457-04-7
M. Wt: 404.386
InChI Key: NBMVSRDNOLWZHY-UHFFFAOYSA-N
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Description

The compound “2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to a class of compounds that have been studied as potential CDK2 inhibitors, which are of interest in cancer treatment .


Synthesis Analysis

The synthesis of this compound and similar derivatives involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is substituted with various functional groups, including a 2-methylphenyl group, a 3-nitrophenyl group, and an acetamide group .

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidine moiety, such as 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide, have shown significant antimicrobial properties. Bondock et al. (2008) synthesized various derivatives and evaluated their antimicrobial effectiveness. Their research demonstrates the potential of these compounds in addressing bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Potential

A study by Al-Sanea et al. (2020) explored the anticancer activity of certain derivatives, revealing that one compound notably inhibited cancer cell growth in several cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Additionally, El-Morsy et al. (2017) synthesized derivatives and evaluated their antitumor activity against human breast adenocarcinoma cell line MCF7, with some derivatives showing mild to moderate activity (El-Morsy, El-Sayed, & Abulkhair, 2017).

Synthesis of Novel Compounds

Research by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study demonstrates the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in creating a variety of novel chemical entities (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Coordination Complexes and Antioxidant Activity

In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, adding another dimension to the utility of these compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Future Directions

The future directions for research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results observed with similar compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMVSRDNOLWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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